6-Bromo-7-iodo-2-naphthonitrile
Overview
Description
6-Bromo-7-iodo-2-naphthonitrile is a chemical compound that belongs to the class of naphthalene derivatives. It is a yellow crystalline solid with the molecular formula C₁₁H₅BrIN and a molecular weight of 357.97 g/mol . This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-iodo-2-naphthonitrile typically involves the halogenation of naphthalene derivatives. One common method is the bromination and iodination of 2-naphthonitrile. The reaction conditions often involve the use of bromine and iodine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-iodo-2-naphthonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Products: Various substituted naphthonitriles.
Oxidation Products: Corresponding naphthoquinones.
Reduction Products: Dehalogenated naphthonitriles.
Coupling Products: Biaryl compounds.
Scientific Research Applications
6-Bromo-7-iodo-2-naphthonitrile is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fused aromatic phosphonates.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of liquid crystal intermediates and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-7-iodo-2-naphthonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-naphthonitrile
- 7-Iodo-2-naphthonitrile
- 2-Naphthonitrile
Uniqueness
6-Bromo-7-iodo-2-naphthonitrile is unique due to the presence of both bromine and iodine atoms on the naphthalene ring. This dual halogenation provides distinct reactivity and allows for diverse chemical transformations compared to its mono-halogenated counterparts.
Properties
IUPAC Name |
6-bromo-7-iodonaphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrIN/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDYINYNALGSBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C#N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.